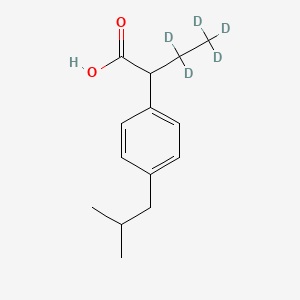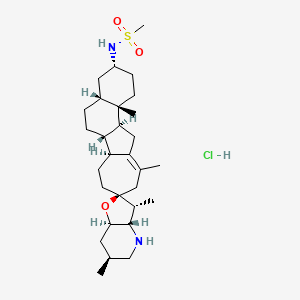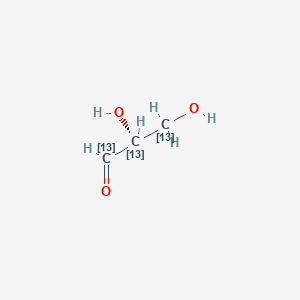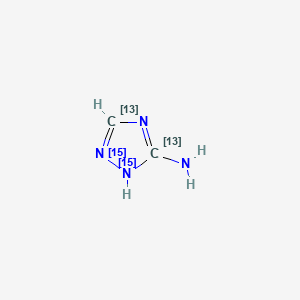
Selegiline-N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selegiline-N-oxide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selegiline-N-oxide typically involves the reaction of N-methylpropargylamine with appropriate reagents under controlled conditions. One common method includes the use of oxidizing agents to introduce the N-oxide functionality. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity compounds .
化学反応の分析
Types of Reactions
Selegiline-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while reduction will produce the corresponding amine .
科学的研究の応用
Selegiline-N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Selegiline-N-oxide involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
類似化合物との比較
Similar Compounds
N-Methylpropargylamine: A related compound with similar reactivity but lacking the phenylpropan-2-yl group.
Selegiline: Another MAO-B inhibitor with a similar structure but different pharmacological properties.
Rasagiline: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Selegiline-N-oxide is unique due to its specific structural features, which confer distinct reactivity and biological activity.
特性
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPCTFUZXEDKP-PUODRLBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747511 |
Source


|
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366462-61-5 |
Source


|
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main metabolic pathway of selegiline in the body?
A: Research indicates that the primary metabolic pathway of selegiline (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) involves its conversion to selegiline-N-oxide (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide). This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]
Q2: How does the urinary excretion of this compound compare to other selegiline metabolites?
A: Studies in human subjects have shown that the cumulative urinary excretion of this compound within the first 8-12 hours after selegiline administration is comparable to that of methamphetamine. Furthermore, the total amount of this compound excreted within the first 72 hours is significantly higher (2.0-7.8 times) than that of N-desmethylselegiline. []
Q3: Why is the measurement of this compound in urine important?
A: The detection of this compound in urine serves as a valuable indicator for differentiating selegiline use from methamphetamine abuse. This distinction is crucial due to the potential for false-positive results in drug tests, as selegiline metabolism can produce methamphetamine as a byproduct. [, ]
Q4: What analytical techniques are employed to detect and quantify this compound in biological samples?
A: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) has been successfully utilized for the simultaneous determination of this compound and other selegiline metabolites in urine samples. []
Q5: Is the formation of this compound consistent across different species?
A: In vitro studies have demonstrated that the formation of this compound from selegiline occurs in liver microsomes obtained from various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
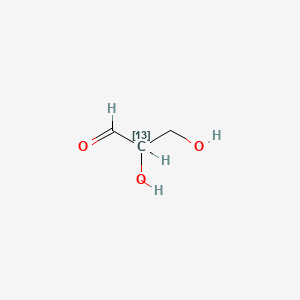

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)
